Ethyl 3-chloro-2-fluoro-5-iodobenzoate
Description
Properties
Molecular Formula |
C9H7ClFIO2 |
|---|---|
Molecular Weight |
328.50 g/mol |
IUPAC Name |
ethyl 3-chloro-2-fluoro-5-iodobenzoate |
InChI |
InChI=1S/C9H7ClFIO2/c1-2-14-9(13)6-3-5(12)4-7(10)8(6)11/h3-4H,2H2,1H3 |
InChI Key |
JSVHYYOMTRWLCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)I)Cl)F |
Origin of Product |
United States |
Biological Activity
Ethyl 3-chloro-2-fluoro-5-iodobenzoate is a halogenated benzoate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 328.50 g/mol. The compound features a benzoate structure with chlorine, fluorine, and iodine substituents, which significantly influence its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of halogen atoms enhances its binding affinity to specific enzymes and receptors, potentially modulating biochemical pathways. This compound may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate interactions and catalytic activity.
Potential Mechanisms Include:
- Enzyme Inhibition : Binding to active sites of enzymes can inhibit their function, impacting metabolic pathways.
- Receptor Modulation : Interaction with biological receptors may alter signaling pathways, influencing cellular responses.
Biological Activity Data
Several studies have investigated the biological effects of this compound. Below is a summary table highlighting key findings:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Enzyme Inhibition | In vitro assays | Demonstrated inhibition of specific enzymes involved in metabolic pathways. | |
| Antimicrobial Activity | Disk diffusion method | Showed significant antimicrobial activity against various bacterial strains. | |
| Cytotoxicity | MTT assay | Exhibited cytotoxic effects on cancer cell lines at specific concentrations. |
Case Studies
-
Enzyme Interaction Study :
A study focused on the interaction of this compound with cytochrome P450 enzymes revealed that the compound significantly inhibited enzyme activity, suggesting potential implications in drug metabolism and toxicity. -
Antimicrobial Efficacy :
Another research effort assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent. -
Cytotoxicity in Cancer Research :
In a study evaluating the cytotoxic effects on human cancer cell lines, this compound exhibited dose-dependent cytotoxicity, indicating its potential as a lead compound for anticancer drug development.
Applications in Pharmaceutical Development
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds targeting specific biological pathways. Its unique substitution pattern allows for the development of novel therapeutics with enhanced efficacy and selectivity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The iodine in this compound enhances its utility in cross-coupling reactions compared to non-iodinated analogs. The amino group in Ethyl 4-amino-2-chloro-5-iodobenzoate increases polarity and reactivity in nucleophilic substitution reactions . The trifluoromethyl (CF₃) group in Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate introduces strong electron-withdrawing effects, altering electronic properties and stability .
Physical Properties :
- The ethyl ester group in the parent compound improves lipophilicity compared to the carboxylic acid form (3-Chloro-2-fluoro-5-iodobenzoic acid), enhancing solubility in organic solvents .
- Storage at 2–8°C is common for iodine-containing compounds to prevent decomposition .
Hazards: this compound shares skin/eye irritation hazards (H315, H319) with other halogenated esters. The absence of amino or CF₃ groups in analogs may reduce respiratory risks .
Research and Industrial Relevance
- Synthetic Utility : this compound’s iodine atom enables selective functionalization, making it valuable in designing complex molecules. For example, iodine can undergo Ullmann coupling or C–H activation reactions .
- Comparative Reactivity: The carboxylic acid derivative (3-Chloro-2-fluoro-5-iodobenzoic acid) is more reactive in esterification or amidation reactions, whereas the ethyl ester form offers stability for storage . Ethyl 4-amino-2-chloro-5-iodobenzoate may serve as a precursor for antibiotics or kinase inhibitors due to the amino group’s nucleophilic character .
Preparation Methods
Sequential Electrophilic Aromatic Substitution
The most widely documented approach involves sequential halogenation of a benzoic acid precursor, followed by esterification. Key steps include:
Step 1: Fluorination at Position 2
Fluorine is introduced via electrophilic substitution using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in anhydrous acetonitrile at 80°C for 12 hours, achieving >90% regioselectivity.
Step 2: Chlorination at Position 3
Chlorine is incorporated using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, catalyzed by iron(III) chloride. This step yields 3-chloro-2-fluorobenzoic acid with 85% purity.
Step 3: Iodination at Position 5
Iodine is introduced via iodocyclization using N-iodosuccinimide (NIS) in acetic acid and sulfuric acid (4:1 v/v) at 50°C for 6 hours. The reaction proceeds via in situ generation of iodonium ions, affording 3-chloro-2-fluoro-5-iodobenzoic acid with 78% yield.
Step 4: Esterification
The carboxylic acid is converted to the ethyl ester using ethanol and thionyl chloride (SOCl₂) as a dehydrating agent. Refluxing at 70°C for 4 hours achieves 95% conversion.
One-Pot Halogenation-Esterification
Industrial protocols favor a one-pot method to minimize intermediate isolation:
- Reagents :
- Benzoic acid derivative (1 eq.)
- SOCl₂ (2.5 eq.) for simultaneous chlorination and esterification
- NIS (1.1 eq.) and Selectfluor® (1.1 eq.) in dimethylformamide (DMF)
- Conditions : 120°C, 8 hours, under nitrogen atmosphere
- Yield : 82% with 98% purity after recrystallization.
Optimization of Critical Parameters
Temperature and Catalysis
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve halogen solubility but may promote side reactions. Dichloromethane balances reactivity and safety, favored in industrial settings.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance throughput:
Waste Management
- Iodine Recovery : Spent reaction mixtures are treated with sodium thiosulfate to precipitate iodine, achieving 90% recovery.
- Solvent Recycling : Distillation columns reclaim >98% DMF and acetic acid.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at 4.2 minutes, confirming >95% purity.
Challenges and Mitigation Strategies
Regioselectivity in Halogenation
Competitive halogenation at adjacent positions is minimized using sterically hindered directing groups. For example, pre-esterification before iodination reduces para-substitution by 40%.
Byproduct Formation
- Diiodinated Byproducts : Controlled NIS stoichiometry (1.05 eq.) limits over-iodination to <2%.
- Ester Hydrolysis : Anhydrous conditions during esterification prevent acid reformation.
Emerging Methodologies
Photocatalytic Iodination
Recent advances utilize visible-light catalysis (e.g., eosin Y) to activate iodine sources at ambient temperatures, reducing energy costs by 60%.
Biocatalytic Approaches
Preliminary studies demonstrate Pseudomonas fluorescens esterases catalyzing ethyl ester formation with 88% enantiomeric excess, though yields remain suboptimal (55%).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-chloro-2-fluoro-5-iodobenzoate?
- Methodology: The compound is synthesized via esterification of 3-chloro-2-fluoro-5-iodobenzoic acid (precursor) with ethanol under acidic catalysis. For example:
Activate the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride intermediate.
React the acid chloride with ethanol in anhydrous conditions (e.g., under N₂) to yield the ester.
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
- Key Data: The precursor (3-chloro-2-fluoro-5-iodobenzoic acid) has a molecular weight of 300.45 g/mol and is typically stored at 2–8°C in light-protected vials to prevent degradation .
Q. How is this compound characterized spectroscopically?
- Methodology:
- NMR:
- ¹H NMR: Expect signals for the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and aromatic protons influenced by electron-withdrawing substituents (e.g., fluorine deshields adjacent protons).
- ¹⁹F NMR: A singlet near δ -110 ppm (C-2 fluorine).
- ¹³C NMR: Peaks for carbonyl (δ ~165 ppm), iodinated (C-5, δ ~95 ppm), and chlorinated (C-3, δ ~125 ppm) carbons.
- Mass Spectrometry: Molecular ion peak at m/z 314.48 (M⁺) with fragmentation patterns confirming substituent positions .
Advanced Research Questions
Q. How do the electronic effects of chloro, fluoro, and iodo substituents influence cross-coupling reactivity?
- Methodology:
- The iodo substituent at C-5 serves as a prime site for Suzuki-Miyaura or Ullmann couplings due to its large atomic radius and moderate C–I bond strength.
- Fluoro at C-2 exerts strong electron-withdrawing effects, directing electrophilic substitution to the para position (C-5).
- Chloro at C-3 stabilizes intermediates via inductive effects but may sterically hinder coupling reactions.
- Case Study: In palladium-catalyzed couplings, the iodo group is replaced with aryl/vinyl groups, while chloro and fluoro remain inert under mild conditions .
Q. What degradation pathways occur under thermal or photolytic stress?
- Methodology:
- Thermal Stability: Assess via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Decomposition above 150°C likely involves ester cleavage or C–I bond homolysis.
- Photolytic Stability: UV-Vis irradiation (254 nm) induces radical formation, detected via electron paramagnetic resonance (EPR). Protect samples from light during storage .
Q. How is this ester utilized in synthesizing bioactive scaffolds?
- Methodology:
- Step 1: Hydrolyze the ester to 3-chloro-2-fluoro-5-iodobenzoic acid under basic conditions (NaOH/EtOH, reflux).
- Step 2: Functionalize the iodine via cross-coupling to introduce heterocycles (e.g., pyridine, triazole) for antimicrobial or anticancer screening.
- Example: The iodo group in similar benzoates has been replaced with boronic acids to generate kinase inhibitors .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
